Irbesartan-d7 (hydrochloride) chemical properties
Irbesartan-d7 (hydrochloride) chemical properties
An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Irbesartan-d7 (hydrochloride)
Introduction
Irbesartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, primarily targeting the AT1 subtype, which is instrumental in the clinical management of hypertension.[1][][3] In the landscape of modern pharmaceutical development and clinical pharmacology, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of establishing safety and efficacy profiles. This necessitates the use of high-fidelity analytical tools, chief among them being stable isotope-labeled internal standards.
This guide provides a comprehensive technical overview of Irbesartan-d7 (hydrochloride), a deuterated isotopologue of Irbesartan. We will delve into its core chemical properties, the scientific rationale for its use, and its practical application as an internal standard in quantitative bioanalysis. The content herein is structured from the perspective of an application scientist, focusing not just on the "what" but the "why"—elucidating the causality behind experimental choices to ensure robust, reproducible, and self-validating analytical methodologies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a stable-labeled internal standard is paramount for its effective use. These properties dictate everything from the preparation of stock solutions to the behavior of the molecule in a chromatographic system.
Chemical Identity
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Chemical Name: 2-Butyl-3-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one-d7[4][5]
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Irbesartan Hydrochloride CAS: 329055-23-4[6]
The deuteration is typically on the butyl side chain, a location chosen to be metabolically stable, thus preventing isotopic exchange during biological processing. The hydrochloride salt form is often supplied to enhance aqueous solubility for the preparation of concentrated stock solutions.
Core Physicochemical Data
The fundamental properties of Irbesartan-d7 and its hydrochloride salt are summarized below. These values are critical for calculating concentrations, predicting chromatographic behavior, and ensuring accurate mass spectrometric detection.
| Property | Irbesartan-d7 (Free Base) | Irbesartan-d7 (Hydrochloride) | Reference |
| Molecular Formula | C₂₅H₂₁D₇N₆O | C₂₅H₂₂D₇ClN₆O | [4][7] |
| Molecular Weight | 435.57 g/mol | ~472.03 g/mol | [4][7][8] |
| Appearance | Pale Yellow Solid | Crystalline Solid | [5][9] |
Note: The molecular formula and weight for the hydrochloride salt can vary slightly based on the specific salt form.
Solubility Profile
The solubility of Irbesartan, the parent drug, is a critical factor influencing its formulation and bioavailability, categorized as a BCS Class II drug with low solubility and high permeability.[10] It is practically insoluble in water but shows solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][9]
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Water: 10.84 ± 1.079 µg/mL[11]
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0.1 N HCl (pH 1.2): 30.72 ± 2.59 µg/mL[11]
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Phosphate Buffer (pH 6.8): 19.78 ± 1.56 µg/mL[11]
-
DMSO: ~14 mg/mL[9]
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DMF: ~20 mg/mL[9]
Expert Insight: The use of the hydrochloride salt for Irbesartan-d7 is a deliberate formulation choice. While the deuterated free base shares the poor aqueous solubility of the parent drug, the salt form significantly improves solubility in aqueous buffers. This is crucial for the accurate and convenient preparation of high-concentration stock solutions required for bioanalytical standard curves and quality controls, minimizing the use of organic solvents that can be incompatible with certain sample preparation techniques or initial chromatographic conditions.
Spectroscopic and Structural Characterization
Verification of the identity, purity, and structural integrity of an internal standard is a non-negotiable prerequisite for its use in regulated bioanalysis.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the isotopic enrichment and chemical identity of Irbesartan-d7.
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Expected Mass Shift: The seven deuterium atoms increase the nominal mass by 7 Da compared to the unlabeled Irbesartan. This clear mass difference is the entire basis for its utility in isotope dilution mass spectrometry. An analyst would expect to see the [M+H]⁺ ion for Irbesartan at m/z 429.2, while the [M+H]⁺ for Irbesartan-d7 would be at m/z 436.3.
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Causality: This mass difference allows the mass spectrometer to differentiate between the analyte (drug) and the internal standard, even if they co-elute chromatographically. This co-elution is, in fact, desirable as it ensures that both compounds experience identical ionization suppression or enhancement effects, a key principle for accurate quantification.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an orthogonal confirmation of the molecular structure and, critically, the location of the isotopic labels.
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¹H NMR: The primary use of proton NMR is to confirm the absence of signals corresponding to the protons that have been replaced by deuterium on the butyl chain. The rest of the spectrum should be consistent with the Irbesartan structure.
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¹³C NMR: This technique confirms the integrity of the carbon skeleton. The signals for the deuterated carbons will show characteristic splitting patterns (due to C-D coupling) and will often have a lower intensity.
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Self-Validation: Comparing the ¹H and ¹³C NMR spectra of Irbesartan-d7 directly against the non-labeled Irbesartan reference standard provides unequivocal proof of identity and successful isotopic labeling.[13][14]
Application in Quantitative Bioanalysis: A Workflow
Irbesartan-d7 (hydrochloride) is principally used as an internal standard (IS) for the quantification of Irbesartan in biological samples, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
The Principle of Stable Isotope Dilution
The core principle is that a known quantity of the stable isotope-labeled standard (Irbesartan-d7) is added to an unknown quantity of the analyte (Irbesartan) in the biological sample at the very beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses, matrix effects, and ionization variability. The final measurement is the ratio of the analyte signal to the internal standard signal. Since any experimental variations affect both compounds equally, their ratio remains constant, leading to exceptional accuracy and precision.
The following diagram illustrates the logical relationship in an LC-MS/MS assay.
Caption: Core principle of Stable Isotope Dilution Analysis (SIDA).
Experimental Protocol: Quantification of Irbesartan in Human Plasma
This protocol is a representative example based on established and validated methods for Irbesartan analysis.[12][16] It is designed to be a self-validating system.
1. Preparation of Stock and Working Solutions:
- Rationale: Accurate initial solutions are the foundation of the entire assay. Using the hydrochloride salt aids dissolution.
- Irbesartan-d7 (IS) Stock: Accurately weigh ~1 mg of Irbesartan-d7 hydrochloride and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
- Irbesartan Stock: Prepare a corresponding 1 mg/mL stock of unlabeled Irbesartan.
- Working Solutions: Serially dilute the stock solutions with 50:50 methanol:water to create calibration standards (e.g., 1-2000 ng/mL) and a fixed concentration IS working solution (e.g., 100 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
- Rationale: LLE is a robust method to remove proteins and phospholipids from plasma that can cause ion suppression in the MS source.
- Pipette 100 µL of plasma sample (or calibration standard/QC) into a microcentrifuge tube.
- Add 25 µL of the IS working solution (100 ng/mL Irbesartan-d7) to every tube except the blank. Vortex briefly.
- Add 500 µL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v).[12]
- Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of mobile phase. Vortex to dissolve.
3. LC-MS/MS Conditions:
- Rationale: The chromatography aims for a sharp, symmetric peak with a short run time, while the MS is set for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| LC Column | C18 column (e.g., Hypersil GOLD, 100 x 4.6 mm, 5 µm) |
| Mobile Phase | 20:80 (v/v) mixture of 2 mM ammonium formate (pH 4.0) and methanol[12] |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Irbesartan) | Q1: 429.2 → Q3: 207.1 |
| MRM Transition (Irbesartan-d7) | Q1: 436.3 → Q3: 214.1 |
4. Data Analysis:
- Integrate the peak areas for both the Irbesartan and Irbesartan-d7 MRM transitions.
- Calculate the peak area ratio (Irbesartan Area / Irbesartan-d7 Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
- Determine the concentration of Irbesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.
The entire workflow is visualized below.
Caption: Bioanalytical workflow for Irbesartan quantification.
Storage and Handling
Proper handling and storage are critical to maintain the integrity of this high-purity standard.
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Storage: The compound should be stored as a solid at -20°C for long-term stability.[9]
-
Handling: It should be considered a hazardous material until fully characterized.[9] Standard laboratory precautions, including gloves and safety glasses, should be used. Stock solutions should be stored refrigerated or frozen and checked for stability over time.
-
Stability: The material is stable under recommended storage conditions.[1] In solution, stability is dependent on the solvent and storage temperature and should be validated as part of the assay development process.
Conclusion
Irbesartan-d7 (hydrochloride) is more than just a deuterated molecule; it is a critical enabling tool for high-precision quantitative science. Its chemical properties are virtually identical to the parent drug, yet its mass is distinct, making it the ideal internal standard for correcting experimental variability in demanding LC-MS/MS bioanalytical assays. A thorough understanding of its chemical properties, the rationale for its deuteration, and the principles of its application allows researchers and drug development professionals to generate highly reliable pharmacokinetic and clinical data, ensuring the integrity and validity of their findings.
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